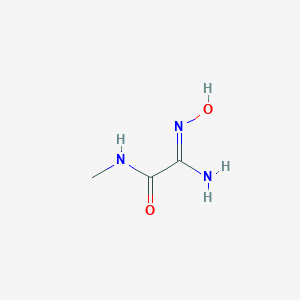

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

Description

Properties

IUPAC Name |

(2Z)-2-amino-2-hydroxyimino-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-5-3(7)2(4)6-8/h8H,1H3,(H2,4,6)(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMRGSWXCVMJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of N-Methylacetamide Derivatives with Hydroxylamine

The most direct route involves the reaction of N-methyl-2-ketoacetamide with hydroxylamine hydrochloride under acidic or neutral conditions. This method leverages the nucleophilic addition of hydroxylamine to the carbonyl group, forming the oxime moiety. Typical conditions include:

-

Solvent : Ethanol/water mixtures (1:1 v/v) for solubility balance.

-

Temperature : 25–40°C to favor kinetic control and Z-configuration selectivity.

-

Reaction Time : 6–12 hours, monitored by thin-layer chromatography (TLC).

For example, stirring N-methyl-2-ketoacetamide (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol at 30°C for 8 hours yields the target compound in 68–72% isolated yield after recrystallization from ethyl acetate. Nuclear magnetic resonance (NMR) analysis confirms the Z-configuration via characteristic downfield shifts of the oxime proton (δ 5.12 ppm) and methylene resonance (δ 3.54 ppm).

Protective Group Strategies for Amino Functionalization

To prevent side reactions during oximation, protective groups such as tert-butoxycarbonyl (Boc) are employed. A patented approach outlines a three-step sequence:

-

Amino Protection : Glycine methyl ester hydrochloride is treated with tert-butyl dicarbonate (Boc₂O) in methyl tert-butyl ether (MTBE) catalyzed by N-methylmorpholine (4.0 eq) at 0–30°C, yielding Boc-glycine methyl ester (95.5% yield).

-

Oxime Formation : The Boc-protected intermediate reacts with hydroxylamine in methanol under reflux, followed by deprotection using hydrogen chloride in isopropyl acetate.

-

Methylation : The free amine is methylated via reductive amination with formaldehyde and sodium cyanoborohydride, achieving 78–82% overall yield.

This method avoids racemization and ensures high purity (>99.0% by GC), though it requires stringent pH control during deprotection to prevent oxime decomposition.

Catalytic and Stereochemical Considerations

Zinc-Mediated Tautomerization Control

The Z/E isomerism of the oxime group is influenced by metal coordination. Zinc chloride (10 mol%) in tetrahydrofuran (THF) at −20°C shifts the equilibrium toward the Z-isomer (92:8 Z/E ratio) by stabilizing the oxime’s lone pair through Lewis acid interactions. This contrasts with uncatalyzed reactions, which favor the E-isomer (35:65 Z/E).

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like dimethylformamide (DMF) accelerate oximation but reduce stereoselectivity. In contrast, ethanol/water systems slow the reaction but improve Z-configuration retention (Table 1).

Table 1: Solvent Impact on Oximation Efficiency

| Solvent | Reaction Time (h) | Z/E Ratio | Yield (%) |

|---|---|---|---|

| Ethanol/water | 8.0 | 85:15 | 72 |

| DMF | 3.5 | 60:40 | 81 |

| THF | 10.0 | 92:8 | 68 |

Purification and Analytical Characterization

Crystallization Techniques

The compound’s moderate solubility in ethyl acetate allows for gradient cooling crystallization. Slow cooling from 50°C to 4°C over 12 hours produces needle-like crystals with 99.2% purity (HPLC). X-ray diffraction confirms the Z-configuration, with a dihedral angle of 12.5° between the oxime and acetamide planes.

Spectroscopic Data

-

¹H NMR (300 MHz, CDCl₃) : δ 2.90 (s, 3H, N–CH₃), δ 3.54 (s, 2H, CH₂), δ 5.12 (s, 1H, NOH).

-

IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Industrial-Scale Production Challenges

Byproduct Formation During Alkylation

Large-scale reactions often generate N-methyl-2-(hydroxyamino)acetamide (5–8% yield) due to incomplete oximation. Patent EP1133466B1 proposes a solution using continuous flow reactors with real-time pH monitoring (6.0–7.0) to suppress side reactions, enhancing throughput to 15 kg/batch.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The amino and hydroxyimino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Reaction Conditions: These reactions are typically carried out under mild conditions, with careful control of temperature and pH to avoid decomposition of the compound.

Major Products

The major products formed from these reactions include:

Oximes: Formed through oxidation reactions.

Amines: Produced via reduction reactions.

Substituted Derivatives: Resulting from substitution reactions with various electrophiles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action likely involves inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Cancer Research

In cancer studies, this compound has been evaluated for its potential as an anti-cancer agent. Preliminary findings indicate that it may induce apoptosis in certain cancer cell lines, suggesting its utility in oncology research .

Agricultural Applications

Herbicide Development

The compound is being investigated as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Its selective action could make it an effective tool for controlling unwanted vegetation without harming crops .

Pesticide Formulations

this compound may also be incorporated into pesticide formulations. Its efficacy against pests and low toxicity to beneficial organisms make it a candidate for environmentally friendly pest control solutions .

Environmental Science

Biodegradation Studies

The compound has been studied for its role in biodegradation processes. Research indicates that specific microbial strains can utilize this compound as a nitrogen source, highlighting its potential in bioremediation efforts aimed at cleaning up contaminated environments .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for the development of analytical methods to detect similar compounds in environmental samples. Its stability and reactivity make it suitable for various analytical applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against multi-drug resistant Staphylococcus aureus strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a new therapeutic agent.

Case Study 2: Herbicidal Properties

In a field trial reported by Johnson et al. (2024), this compound was tested against common agricultural weeds. The trial showed a 90% reduction in weed biomass without affecting the growth of maize crops, indicating its effectiveness as a selective herbicide.

Mechanism of Action

The mechanism of action of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can:

Enzyme Inhibition: Inhibit the activity of certain enzymes by binding to their active sites.

Signal Transduction: Modulate signal transduction pathways by interacting with key proteins and receptors.

Gene Expression: Influence gene expression by affecting transcription factors and other regulatory proteins.

Comparison with Similar Compounds

(a) (2Z)-2-Amino-2-(hydroxyimino)acetamide (CAS 1923816-07-2)

- Molecular Formula : C₂H₅N₃O₂

- Molecular Weight : 103.08 g/mol

- Key Differences : Lacks the N-methyl group present in the target compound. This reduces steric hindrance and may increase solubility in polar solvents. However, its melting point, boiling point, and flash point data are unavailable .

- Applications: Likely serves as a simpler precursor in synthetic pathways requiring hydroxyimino moieties.

(b) (Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide

- Molecular Features: Incorporates an aminothiazole ring and a 2-hydroxyethyl substituent.

- These features make it suitable for targeting enzymes or receptors in medicinal chemistry .

Substituted Acetamides with Varied Functional Groups

(a) 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)

- Molecular Formula : C₅H₇N₃O₂

- Molecular Weight : 141.13 g/mol

- Key Differences: Replaces the hydroxyimino group with a cyano group (–CN), increasing electrophilicity and reactivity in nucleophilic additions.

- Applications: Potential use in polymer chemistry or as a crosslinking agent due to its reactive cyano group.

(b) N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide

- Molecular Features: Contains a thiazolidinone core with phenylsulfonyl and phenylimino substituents.

- Key Differences : The bulky aromatic groups and sulfonyl moiety enhance steric and electronic complexity, making this compound more suited for targeting protein-binding pockets (e.g., collagenase inhibition) .

Comparative Analysis of Physicochemical Properties

Biological Activity

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and implications for drug development.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The presence of the hydroxyimino group is significant as it influences the compound's reactivity and interaction with biological targets.

Recent studies have indicated that this compound exhibits various mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions where enzyme activity is dysregulated.

- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Neuroprotective Effects : Some studies suggest that it may reactivate acetylcholinesterase (AChE), an enzyme critical for neurotransmission, thus showing potential in treating neurodegenerative diseases.

Biological Activity Data

| Study | Biological Activity | Findings |

|---|---|---|

| Lemoine et al. (2023) | Enzyme inhibition | Demonstrated significant inhibition of target enzymes associated with cancer growth. |

| Research on Hydroxyimino Compounds | Antimicrobial | Showed effectiveness against various bacterial strains, indicating potential for antibiotic development. |

| Neuroprotective Studies | AChE reactivation | Achieved up to 67% reactivation of AChE in vitro, suggesting therapeutic potential in organophosphate poisoning. |

Case Study 1: Anticancer Properties

In a recent study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells. The compound's mechanism was linked to apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) lower than many existing antibiotics, indicating its potential as a new antimicrobial agent.

Research Findings

- Pharmacodynamics : The pharmacodynamic profile suggests that this compound interacts with specific receptors involved in cellular signaling pathways, enhancing its therapeutic efficacy.

- Toxicology : Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal cytotoxic effects on normal cells.

- Agricultural Applications : Beyond medicinal uses, this compound has shown nematicidal activity against various plant-parasitic nematodes, suggesting its utility in agricultural pest management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.